molecular formula C8H8ClNO2 B1321531 (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine CAS No. 558453-64-8

(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine

Cat. No.: B1321531
CAS No.: 558453-64-8
M. Wt: 185.61 g/mol
InChI Key: NYLLTMJTQBUNLZ-UHFFFAOYSA-N
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Description

(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine is a chemical compound with the molecular formula C8H8ClNO2 It is a derivative of benzo[d][1,3]dioxole, featuring a chlorine atom at the 6-position and an amine group at the methanamine position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine typically involves the chlorination of benzo[d][1,3]dioxole followed by amination. One common method starts with the chlorination of benzo[d][1,3]dioxole using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting 6-chlorobenzo[d][1,3]dioxole is then subjected to a nucleophilic substitution reaction with methanamine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution of the chlorine atom can produce a variety of substituted benzo[d][1,3]dioxole derivatives .

Scientific Research Applications

(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and amine group play crucial roles in binding to active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole: The parent compound without the chlorine and amine substitutions.

    6-Chlorobenzo[d][1,3]dioxole: Similar structure but lacks the methanamine group.

    (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanol: Similar structure with a hydroxyl group instead of an amine group.

Uniqueness

(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

(6-chloro-1,3-benzodioxol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLLTMJTQBUNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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